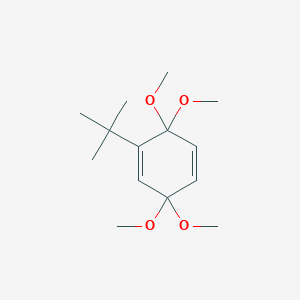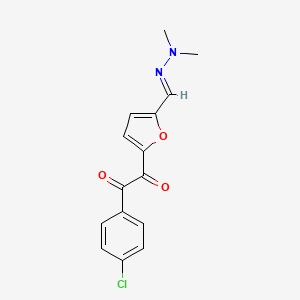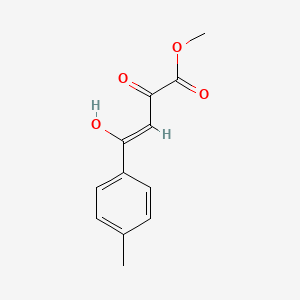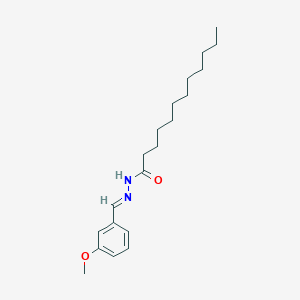
N'-(3-Methoxybenzylidene)dodecanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Methoxybenzylidene)dodecanohydrazide is a hydrazone derivative known for its diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of an azomethine group (-NHN=CH-) which is crucial for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxybenzylidene)dodecanohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and dodecanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the product precipitates out .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(3-Methoxybenzylidene)dodecanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor
Mechanism of Action
The biological activity of N’-(3-Methoxybenzylidene)dodecanohydrazide is primarily attributed to its ability to interact with cellular targets through the azomethine group. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound may also induce apoptosis in cancer cells by disrupting mitochondrial function .
Comparison with Similar Compounds
N’-(3-Methoxybenzylidene)dodecanohydrazide can be compared with other hydrazone derivatives such as:
- N’-(2-Hydroxy-3-methoxybenzylidene)dodecanohydrazide
- N’-(4-Methoxybenzylidene)dodecanohydrazide
- N’-(2-Methoxybenzylidene)dodecanohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. N’-(3-Methoxybenzylidene)dodecanohydrazide is unique due to the specific position of the methoxy group, which can affect its interaction with biological targets and its overall stability .
Properties
CAS No. |
303064-52-0 |
|---|---|
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C20H32N2O2/c1-3-4-5-6-7-8-9-10-11-15-20(23)22-21-17-18-13-12-14-19(16-18)24-2/h12-14,16-17H,3-11,15H2,1-2H3,(H,22,23)/b21-17+ |
InChI Key |
CBVGMUPWJXMCLM-HEHNFIMWSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079905.png)
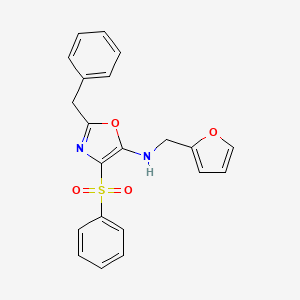
![3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079914.png)


![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15079941.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079948.png)
![2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079964.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15079977.png)
